molecular formula C19H15N3O3 B2986423 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034612-53-6

2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2986423
CAS No.: 2034612-53-6
M. Wt: 333.347
InChI Key: IKQPLNOBSFXYRX-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]isoxazole core linked via an acetamide bridge to a substituted pyridine moiety. The pyridine ring is further modified with a furan-2-yl group at the 5-position.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(9-16-15-4-1-2-5-18(15)25-22-16)21-11-13-8-14(12-20-10-13)17-6-3-7-24-17/h1-8,10,12H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQPLNOBSFXYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.

    Synthesis of the furan-2-yl-pyridine moiety: This involves the coupling of furan-2-carbaldehyde with 3-aminopyridine under acidic conditions.

    Coupling of the two fragments: The final step involves the coupling of the benzo[d]isoxazole derivative with the furan-2-yl-pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group in the benzo[d]isoxazole ring, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzo[d]isoxazole.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide ()

  • Core Structure : Replaces the furan-pyridine moiety with a pyridin-2-yl group and a benzo[d][1,3]dioxole substituent.
  • Molecular Weight : 323.30 (vs. ~353.35 for the target compound, estimated via formula C₁₉H₁₆N₄O₃).

(S)-2-(Benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198) ()

  • Core Structure : Shares the benzo[d]isoxazole-acetamide motif but incorporates a highly substituted pyridine and indazole system.
  • Key Differences : The complex substituents (chloro, methylsulfonamido, difluorophenyl) suggest tailored kinase or protease inhibition, contrasting with the simpler furan-pyridine group in the target compound .

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide ()

  • Core Structure : Replaces benzo[d]isoxazole with a 2-oxobenzo[d]oxazole and substitutes pyridine-furan with a tetrahydro-2H-pyran-oxadiazole group.
  • Molecular Weight : 358.3 vs. ~353.35 for the target compound.
  • Key Differences : The oxadiazole and tetrahydropyran groups may enhance solubility or modulate target binding compared to furan-pyridine .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Predicted LogP* Solubility (mg/mL)*
Target Compound ~353.35 Furan-2-yl, pyridin-3-ylmethyl ~2.1 ~0.05
Compound 323.30 Benzo[d][1,3]dioxol-5-yl, pyridin-2-yl ~1.8 ~0.10
(Complex Analog) ~700+ Chloro, difluorophenyl, methylsulfonamido ~3.5 <0.01
Compound 358.3 Tetrahydro-2H-pyran-4-yl, oxadiazole ~1.5 ~0.20

*Predicted using Lipinski’s Rule of Five and SwissADME.

  • The target compound’s furan-pyridine group likely reduces solubility compared to ’s dioxolane-pyridine system but improves it relative to ’s bulky substituents.

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique combination of benzo[d]isoxazole , furan , and pyridine rings, which contribute to its diverse biological activities. The structural formula is represented as follows:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to 2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide have shown selective activity against Gram-positive bacteria, such as Bacillus subtilis, while demonstrating limited effects against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
Compound A32>128
Compound B16>128
Compound C8>128

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. The structure–activity relationship (SAR) indicates that modifications to the furan and pyridine moieties can enhance cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of isoxazole derivatives, it was found that certain modifications resulted in significant selectivity for cancer cells over normal cells. For example, compounds with electron-donating groups showed enhanced activity against MCF-7 cells with IC50 values ranging from 5 to 15 µM, while normal fibroblast cells exhibited much higher IC50 values (>50 µM) .

Table 2: Cytotoxicity Data of Isoxazole Derivatives

Compound NameIC50 (µM) MCF-7IC50 (µM) Normal Fibroblasts
Compound D10>50
Compound E8>60
Compound F12>55

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. In vitro assays demonstrated that derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential mechanism for therapeutic applications in inflammatory diseases.

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